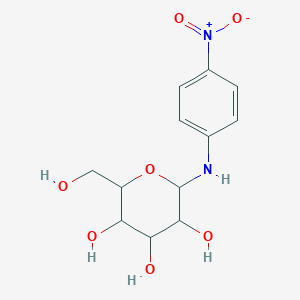![molecular formula C16H20N4O3 B11703255 N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide typically involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboximidoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a fluorescent probe in chemical sensing applications.
Biology: Employed in the detection of metal ions in biological samples.
Medicine: Investigated for its potential use in imaging and diagnostic applications.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring
Mécanisme D'action
The mechanism of action of N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide involves its ability to act as a fluorescent chemosensor. The compound exhibits fluorescence properties due to intramolecular charge transfer (ICT) mechanisms. When it interacts with specific metal ions, such as copper, the fluorescence is quenched, allowing for the detection of these ions. The molecular targets include the carbonyl oxygen and amide nitrogen, which coordinate with the metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
- N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide
- N’-[7-(Diethylamino)-2-oxo-2H-chromen-3-yl]carbonylpyridine-3-carbohydrazide
Uniqueness
N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide is unique due to its specific structure, which allows for enhanced fluorescence properties and selective sensing of metal ions. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C16H20N4O3 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
N-[(E)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]acetamide |
InChI |
InChI=1S/C16H20N4O3/c1-4-20(5-2)12-7-6-11-8-13(15(17)19-18-10(3)21)16(22)23-14(11)9-12/h6-9H,4-5H2,1-3H3,(H2,17,19)(H,18,21) |
Clé InChI |
KTHPGGRBPQRGRL-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N\NC(=O)C)/N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
![2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole](/img/structure/B11703179.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11703183.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11703186.png)
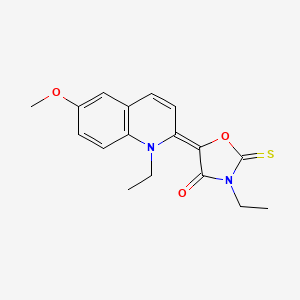
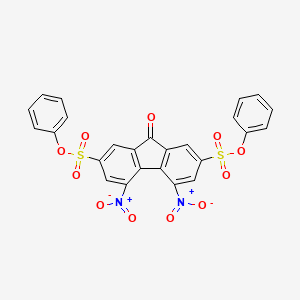
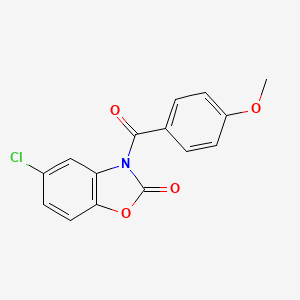
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11703228.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)
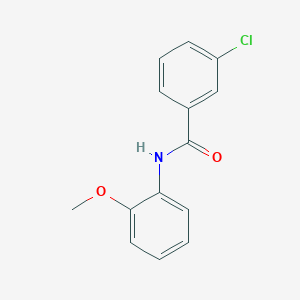
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)
